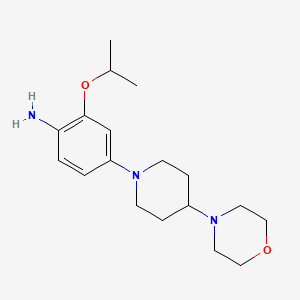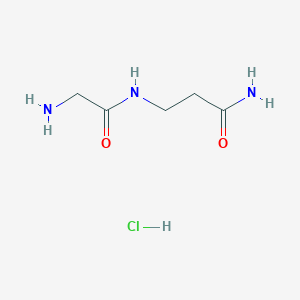
H-Gly-beta-ala-NH2 hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
H-Gly-beta-ala-NH2 hydrochloride is a dipeptide compound consisting of glycine and beta-alanine, with an amide group at the C-terminus and a hydrochloride salt. This compound is often used in peptide synthesis and biochemical research due to its unique properties and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Gly-beta-ala-NH2 hydrochloride typically involves the coupling of glycine and beta-alanine. The process begins with the protection of the amino groups using protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc). The protected amino acids are then activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to form the peptide bond. After the coupling reaction, the protecting groups are removed under acidic or basic conditions to yield the desired dipeptide .
Industrial Production Methods
In an industrial setting, the production of H-Gly-beta-ala-NH2 hydrochloride follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to streamline the process, ensuring high purity and yield. The use of solid-phase peptide synthesis (SPPS) is common, where the peptide is assembled on a solid resin support, allowing for easy purification and handling .
Chemical Reactions Analysis
Types of Reactions
H-Gly-beta-ala-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amide group can participate in nucleophilic substitution reactions.
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common
Common Reagents and Conditions
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), N,N’-diisopropylcarbodiimide (DIC)
Protecting Groups: Tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc)
Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Major Products
Hydrolysis Products: Glycine and beta-alanine
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
H-Gly-beta-ala-NH2 hydrochloride has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and as a building block for more complex peptides.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides.
Industry: Utilized in the production of peptide-based drugs and biochemical reagents .
Mechanism of Action
The mechanism of action of H-Gly-beta-ala-NH2 hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways. Its amide bond and peptide structure allow it to mimic natural peptides, thereby modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
- H-Gly-Ala-NH2 hydrochloride
- H-Gly-Gly-NH2 hydrochloride
- H-Ala-beta-ala-NH2 hydrochloride
Uniqueness
H-Gly-beta-ala-NH2 hydrochloride is unique due to the presence of beta-alanine, which imparts distinct structural and functional properties compared to other dipeptides. This uniqueness makes it valuable in specific research and industrial applications .
Properties
IUPAC Name |
3-[(2-aminoacetyl)amino]propanamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-3-5(10)8-2-1-4(7)9;/h1-3,6H2,(H2,7,9)(H,8,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNBHENATLPIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNC(=O)CN)C(=O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
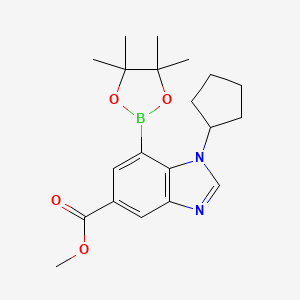

![4-[3-Hydroxy-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzoic acid](/img/structure/B7955465.png)
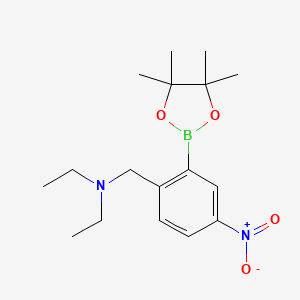
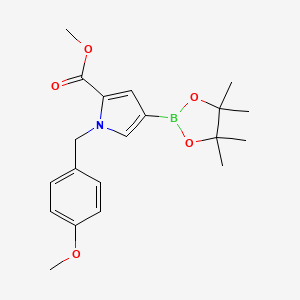

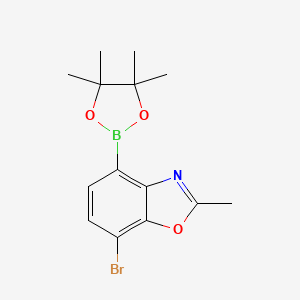
![4-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester](/img/structure/B7955494.png)
![3-[(N-BOC-Azetidin-3-yl)sulfanyl]phenylboronic acid, pinacol ester](/img/structure/B7955499.png)
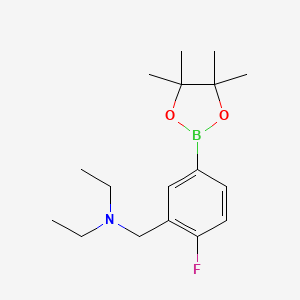
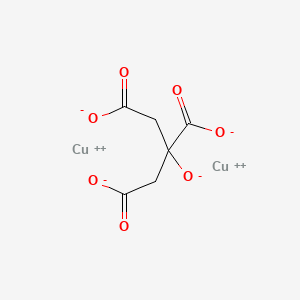
![9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one](/img/structure/B7955528.png)
![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphate](/img/structure/B7955540.png)
